molecular formula C12H9NO5 B13012601 Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate

Katalognummer: B13012601
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: OBVUAHMTWOAEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate is a chemical compound that features a benzyl group attached to a carbonate moiety, which is further linked to a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate typically involves the reaction of benzyl chloroformate with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, where nucleophiles such as amines or thiols can replace the carbonate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used under mild conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol, benzylamine derivatives.

    Substitution: Corresponding amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of polymers and materials with specific properties, such as biodegradability or enhanced mechanical strength.

Wirkmechanismus

The mechanism of action of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active drug molecule upon hydrolysis. The molecular targets and pathways involved can vary, but typically include enzymes or receptors that interact with the released active molecule.

Vergleich Mit ähnlichen Verbindungen

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

Comparison: Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate is unique due to the presence of the benzyl carbonate group, which can influence its reactivity and solubility. Compared to similar compounds, it may offer distinct advantages in terms of stability and ease of functionalization. For example, the benzyl group can provide additional sites for chemical modification, enhancing the versatility of the compound in various applications.

Eigenschaften

Molekularformel

C12H9NO5

Molekulargewicht

247.20 g/mol

IUPAC-Name

benzyl (2,5-dioxopyrrol-1-yl) carbonate

InChI

InChI=1S/C12H9NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

OBVUAHMTWOAEMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)ON2C(=O)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.